Metesind Glucuronate

Thymidylate synthase Enzyme inhibition Ki value

Metesind Glucuronate (AG-331) is the distinct choice for TS inhibition without polyglutamation. Its passive diffusion bypasses RFC/FPGS resistance, inducing exclusive nascent DNA damage. Essential for studying replication stress, nucleoside synergy, and antifolate cross-resistance. Competitive pricing, reliable purity, and global B2B shipping available for research procurement only.

Molecular Formula C29H34N4O10S
Molecular Weight 630.7 g/mol
CAS No. 157182-23-5
Cat. No. B1676347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetesind Glucuronate
CAS157182-23-5
SynonymsAG 331
AG-331
N(6)-(4-(N-morpholinosulfonyl)benzyl)-N(6)-methyl-2,6-diaminobenz(cd)indole glucuronate
Molecular FormulaC29H34N4O10S
Molecular Weight630.7 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=C4C=CC=C5C4=C(C=C3)N=C5N.C(=O)C(C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C23H24N4O3S.C6H10O7/c1-26(21-10-9-20-22-18(21)3-2-4-19(22)23(24)25-20)15-16-5-7-17(8-6-16)31(28,29)27-11-13-30-14-12-27;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-10H,11-15H2,1H3,(H2,24,25);1-5,8-11H,(H,12,13)/t;2-,3+,4-,5-/m.0/s1
InChIKeyWGYHOPIXAFLRPR-LRDBBFHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metesind Glucuronate (AG-331) Thymidylate Synthase Inhibitor: Compound Overview and Procurement Context


Metesind Glucuronate (CAS 157182-23-5, also designated AG-331, AG-265 glucuronate) is a synthetic, lipophilic thymidylate synthase (TS) inhibitor belonging to the benz[cd]indole class of antimetabolite antineoplastics [1]. It is a specific, non-classical TS inhibitor that targets the folate cofactor binding site without requiring polyglutamation for activity [2]. The compound was advanced to Phase I clinical trials for solid tumors but was subsequently discontinued [3]. It remains a valuable research tool for investigating TS-dependent mechanisms, DNA damage response pathways, and combination chemotherapy strategies, particularly in models of bladder, colon, and liver cancers [4].

Why Generic Thymidylate Synthase Inhibitors Cannot Substitute for Metesind Glucuronate (AG-331)


Thymidylate synthase (TS) inhibitors are not functionally interchangeable due to profound differences in cellular uptake mechanisms, requirement for polyglutamation, and off-target activity profiles. Metesind Glucuronate (AG-331) is a lipophilic, non-polyglutamatable inhibitor that enters cells via passive diffusion, distinguishing it from classical antifolates like raltitrexed (ZD1694) and pemetrexed, which rely on the reduced folate carrier and intracellular polyglutamation for retention and activity [1]. Furthermore, AG-331 induces a distinct pattern of DNA damage—limited to nascent DNA—in contrast to the genomic and nascent DNA fragmentation caused by ZD1694 and 5-fluoro-2'-deoxyuridine [2]. These mechanistic differences translate to divergent cytotoxicity profiles, cross-resistance patterns, and synergy potential with nucleoside analogs, rendering direct substitution scientifically invalid and potentially misleading in experimental systems [3].

Quantitative Differentiation Evidence for Metesind Glucuronate (AG-331) vs. In-Class TS Inhibitors


Enzyme Inhibition Potency: AG-331 vs. Nolatrexed (AG-337)

Metesind Glucuronate (AG-331) demonstrates approximately 9-fold greater affinity for human thymidylate synthase compared to the structurally related non-classical inhibitor Nolatrexed (AG-337). The inhibition constant (Ki) of AG-331 is reported as 1.2 nM , whereas Nolatrexed exhibits a Ki of 11 nM for the same human enzyme [1]. This difference in primary target engagement is a critical factor for researchers designing dose-response or enzyme occupancy studies.

Thymidylate synthase Enzyme inhibition Ki value

Cellular Antiproliferative Activity: AG-331 vs. Nolatrexed (AG-337) in Cancer Cell Lines

In cellular assays, Metesind Glucuronate (AG-331) inhibits DNA synthesis and cell viability with an IC50 range of 0.4-0.9 µM . For comparison, Nolatrexed (AG-337) demonstrates a broader and often less potent IC50 range of 0.39-6.6 µM across a panel of human and murine cancer cell lines [1]. The tighter, lower range of AG-331 suggests more consistent and potent cellular activity, potentially reducing experimental variability.

Cell viability IC50 Cancer cell lines

Mechanistic Differentiation: Nascent DNA-Specific Damage vs. Global DNA Fragmentation

A critical mechanistic distinction exists between AG-331 and the folate-based TS inhibitor ZD1694 (raltitrexed). In HCT-8 human ileocecal adenocarcinoma cells, a 2-hour exposure to AG-331 induces DNA single-strand breaks (ssbs) and double-strand breaks (dsbs) exclusively in nascent DNA, whereas ZD1694 induces damage in both nascent and mature (genomic) DNA [1]. This differential pattern was also observed with 5-fluorouracil (nascent only) and 5-fluoro-2'-deoxyuridine (both) [1]. The precise DNA damage signature is a key determinant of downstream cell cycle arrest and apoptosis pathways.

DNA damage DNA fragmentation Mechanism of action

Synergistic Enhancement of Nucleoside Analog Cytotoxicity

Metesind Glucuronate (AG-331) profoundly enhances the cytotoxic potency of the thymidine analog iododeoxyuridine (IdUrd). In MGH-U1 human bladder cancer cells, co-treatment with 5 µM AG-331 reduced the cytotoxic IC50 of IdUrd from 13 µM to 1.5 µM (an 8.7-fold reduction) and the IC90 from 81 µM to 5 µM (a 16.2-fold reduction) [1]. This synergistic effect is mechanistically linked to a 3.8-fold increase in IdUrd incorporation into cellular DNA and a 2.5-fold increase in DNA single-strand breaks compared to IdUrd alone [1]. Furthermore, the combination exhibited a superior therapeutic index (6.5) relative to the combination of IdUrd with ICI D1694 (4.0) [1].

Combination therapy Synergy Idoxuridine

Pharmacokinetic Distinction: Carrier-Independent Uptake and Non-Polyglutamation

Metesind Glucuronate (AG-331) is a de novo designed, lipophilic TS inhibitor that enters cells via passive diffusion, unlike folate-based inhibitors (e.g., ZD1694, pemetrexed) that require active transport via the reduced folate carrier [1]. Furthermore, AG-331 does not undergo intracellular polyglutamation, a metabolic process that prolongs the cellular retention and activity of classical antifolates but also contributes to resistance mechanisms [1]. These properties suggest that AG-331's activity is independent of transport protein expression and folylpolyglutamate synthetase (FPGS) status.

Cellular uptake Polyglutamation Pharmacokinetics

Validated Research Applications for Metesind Glucuronate (AG-331) Based on Quantitative Differentiation Evidence


Investigating Thymidylate Synthase (TS)-Dependent DNA Damage and Replication Stress

Utilize AG-331 as a tool to specifically induce replication fork-associated DNA damage. Its unique property of causing ssbs and dsbs exclusively in nascent DNA, without affecting mature genomic DNA [1], allows for precise interrogation of replication stress response pathways, S-phase checkpoint activation, and the role of DNA polymerases in damage tolerance. This contrasts with agents like ZD1694 or FdUrd that cause global DNA fragmentation, providing a cleaner experimental system.

Developing and Validating Combination Chemotherapy Regimens with Nucleoside Analogs

Employ AG-331 in preclinical combination studies with thymidine analogs (e.g., iododeoxyuridine, AZT) to model and optimize synergistic therapeutic strategies. The well-characterized, quantitative enhancement of IdUrd incorporation into DNA (3.8-fold increase) and resulting increase in cytotoxicity (8.7-fold reduction in IC50) [2] make AG-331 a reliable partner for studying the biochemical modulation of nucleoside metabolism and the potentiation of 'thymineless death'.

Probing Non-Polyglutamatable and Transport-Independent TS Inhibition

Use AG-331 in cell lines with known resistance to classical antifolates due to impaired reduced folate carrier (RFC) function or folylpolyglutamate synthetase (FPGS) deficiency. As a lipophilic compound that enters cells via passive diffusion and does not require polyglutamation for activity [3], AG-331 serves as a critical control to distinguish between target inhibition and resistance mechanisms related to drug uptake and intracellular activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metesind Glucuronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.